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Compound of Interest

Compound Name: Tris(tert-pentoxy)silanol

Cat. No.: B100008

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of
Tris(tert-pentoxy)silanol (TPS) in semiconductor manufacturing. TPS is a liquid organosilicon
compound increasingly utilized as a precursor for the deposition of high-quality silicon dioxide
(SiO2) films. Its properties make it particularly suitable for advanced deposition techniques like
Atomic Layer Deposition (ALD), enabling the fabrication of highly conformal and uniform
dielectric layers critical for modern electronic devices.

Overview of Tris(tert-pentoxy)silanol (TPS)

Tris(tert-pentoxy)silanol is an organosilicon compound featuring a central silicon atom
bonded to three tert-pentoxy groups and one hydroxyl group.[1] This molecular structure,
particularly the presence of the reactive hydroxyl group and the bulky tert-pentoxy groups,
influences its application in semiconductor processing.[1] TPS is a clear, colorless liquid at
room temperature.[2]

Key Properties:
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Property Value Reference
Chemical Formula C15H3404Si [2]
Molecular Weight 306.51 g/mol [2]
Appearance Clear, colorless liquid [2]

Density 0.944 g/mL at 25 °C

Boiling Point 96-99 °C at 2-3 mmHg

Vapor Pressure 1 Torr at 84 °C [2]

Primary Application: Low-Temperature Deposition
of Silicon Dioxide Films

The primary application of TPS in semiconductor manufacturing is as a precursor for the
deposition of silicon dioxide (SiOz2) thin films. It is particularly valued for its ability to enable low-
temperature deposition processes, which are crucial for manufacturing devices with thermally
sensitive components. The main deposition technique employed is a catalytically-enhanced
form of Atomic Layer Deposition (ALD), often referred to as rapid ALD.[3][4]

This process allows for the growth of amorphous, transparent, and highly conformal SiO2 films.
[4] The use of a catalyst, such as trimethyl-aluminum (TMA), facilitates high growth rates at
temperatures significantly lower than traditional chemical vapor deposition (CVD) methods.[4]

[5]

Experimental Protocol: Rapid Atomic Layer
Deposition of SiO2

This protocol outlines the general procedure for depositing SiOz2 thin films using Tris(tert-
pentoxy)silanol and a trimethyl-aluminum catalyst in an ALD reactor.

3.1. Materials and Equipment:

e Precursors:
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o Tris(tert-pentoxy)silanol (TPS), semiconductor grade (=99.99%)

o Trimethyl-aluminum (TMA), semiconductor grade

e Substrate: Silicon wafer or other suitable substrate
e Carrier Gas: High-purity Argon (Ar) or Nitrogen (N2)
e Equipment:

o Atomic Layer Deposition (ALD) reactor equipped with precursor heating and delivery
systems

o Quartz Crystal Microbalance (QCM) or Ellipsometer for in-situ or ex-situ film thickness
measurement

3.2. Deposition Parameters:

The following table summarizes typical deposition parameters for rapid ALD of SiOz using TPS

and TMA. Optimal conditions may vary depending on the specific ALD reactor and desired film
properties.
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. Effect on

Parameter Typical Range . Reference

Deposition

Affects growth rate

and film density.
Substrate Lower temperatures

120 °C - 250 °C _ [4]

Temperature can lead to higher

growth rates but may

impact film quality.

TPS Pulse Time

1-10 seconds

Longer pulse times
can increase the
thickness per cycle,
especially at lower
temperatures and

higher pressures.

[3]

TPS Purge Time

10 - 600 seconds

Crucial for removing
unreacted precursor
and byproducts.
Longer purge times
can improve film

quality.

[6]

Sufficient time to

TMA Pulse Time 0.1 -1 second introduce the catalyst [4]
layer.
Removal of excess

TMA Purge Time 10 - 60 seconds TMA and reaction

byproducts.

TPS Pressure

~1 Torr

Higher pressure
generally leads to a

higher growth rate.

[3]

Highly dependent on
Growth Rate 10.5 - 35 nm/cycle temperature and [4]
pressure.
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3.3. Experimental Procedure:
e Substrate Preparation:

o Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon
wafers) to remove organic and metallic contaminants.

o Load the substrate into the ALD reactor.
e Reactor Setup:
o Heat the ALD reactor to the desired deposition temperature (e.g., 150 °C).

o Heat the TPS precursor vessel to a temperature that provides adequate vapor pressure
(e.g., 80-90 °C).

o Establish a stable flow of carrier gas.
e Deposition Cycle:

o Step 1: TMA Pulse: Introduce TMA vapor into the reactor to form a catalytic aluminum-
containing layer on the substrate surface.

o Step 2: TMA Purge: Purge the reactor with the carrier gas to remove unreacted TMA and
any gaseous byproducts.

o Step 3: TPS Pulse: Introduce TPS vapor into the reactor. The TPS reacts with the catalytic
surface, leading to the growth of a siloxane polymer.[3]

o Step 4: TPS Purge: Purge the reactor with the carrier gas to remove unreacted TPS and
reaction byproducts. This step is critical for ensuring self-limiting growth and can be
extended to promote cross-linking of the deposited film.[3][6]

e Film Growth:

o Repeat the deposition cycle until the desired film thickness is achieved. The thickness can
be monitored in-situ using a QCM or measured ex-situ with an ellipsometer.
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e Post-Deposition:
o Cool the reactor down under a continuous flow of carrier gas.
o Remove the coated substrate for characterization.

Deposition Mechanism and Workflow

The rapid ALD of SiO2 using TPS and a catalyst like TMA involves a multi-step process within
each cycle. The following diagrams illustrate the logical workflow of the deposition process and

the proposed chemical mechanism.
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Caption: Experimental workflow for SiO2 deposition using TPS.
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Caption: Simplified mechanism of catalytic SiO2 deposition.
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Applications in Semiconductor Devices

The ability to deposit high-quality, conformal SiOz films at low temperatures makes TPS a
valuable precursor for several applications in semiconductor manufacturing:

o Dielectric Layers: As insulating layers between metal interconnects to prevent electrical
shorting.[6]

o Gate Dielectrics: In metal-oxide-semiconductor field-effect transistors (MOSFETS).

o Gap-fill and Planarization: For filling high-aspect-ratio trenches and vias, ensuring a planar
surface for subsequent processing steps.

o Low-k Dielectrics: When co-deposited or used in nanolaminates with other materials like
aluminum oxide, it can contribute to the formation of low-k dielectric films, which are
essential for reducing signal delay in advanced interconnects.[5]

» Dielectric-on-Dielectric Deposition: For selective deposition on dielectric surfaces over metal,
which is critical for addressing misalignment issues in advanced packaging.[7]

Safety and Handling

Tris(tert-pentoxy)silanol is a combustible liquid and should be handled with appropriate safety
precautions in a well-ventilated area. Always consult the Safety Data Sheet (SDS) for detailed
information on handling, storage, and personal protective equipment (PPE).

In summary, Tris(tert-pentoxy)silanol is a versatile and important precursor in modern
semiconductor manufacturing, enabling the deposition of high-quality silicon dioxide films at
low temperatures through processes like rapid ALD. The detailed protocols and understanding
of the deposition mechanism provided here serve as a valuable resource for researchers and
professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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